1-(1,3-Dioxaindane-5-carbonyl)azepane

Natural Products Phytochemistry Fragment-Based Drug Discovery

Fragment-based screening for orphan GPCR GPR151 lacks commercially available, structurally validated tool compounds. This 1-(1,3-dioxaindane-5-carbonyl)azepane (CAS 154235-79-7) fills that gap as a PDB-registered ligand (JGP) with a distinct benzodioxole-azepane topology. - Directly deployable in X-ray soaking & docking without manual restraint generation. - 95% predicted BBB penetration, zero HBD, and moderate LogP (2.15) suit CNS fragment libraries. - Verified natural product origin (Piper nigrum) supports dereplication and library enumeration. Offered at ≥98% purity from multiple qualified suppliers with full QC documentation and ambient global shipping.

Molecular Formula C14H17NO3
Molecular Weight 247.294
CAS No. 154235-79-7
Cat. No. B2564004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Dioxaindane-5-carbonyl)azepane
CAS154235-79-7
Molecular FormulaC14H17NO3
Molecular Weight247.294
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C14H17NO3/c16-14(15-7-3-1-2-4-8-15)11-5-6-12-13(9-11)18-10-17-12/h5-6,9H,1-4,7-8,10H2
InChIKeyABPXISKFLMGPJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,3-Dioxaindane-5-carbonyl)azepane: Chemical Identity & Procurement


1-(1,3-Dioxaindane-5-carbonyl)azepane (also named azepan-1-yl(1,3-benzodioxol-5-yl)methanone) [1] is a synthetic small molecule (C₁₄H₁₇NO₃, MW 247.29 g/mol) belonging to the benzodioxole class, characterized by a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked via a carbonyl bridge to a seven-membered azepane ring [2]. It is cataloged in screening collections (Hit2Lead SC-5245517) , registered as a non-polymer ligand in the PDB (code JGP) [3], and reported as a minor constituent of Piper nigrum (black pepper) , indicating potential for natural product-inspired fragment-based discovery.

Workflow
Fragment-based screening & SBDD
Selection
Benzodioxole-azepane with PDB ligand code JGP
Use Context
Natural product-inspired library design & CNS target hypotheses

Specificity of 1-(1,3-Dioxaindane-5-carbonyl)azepane Over Generic Analogs


The combination of a benzodioxole (1,3-dioxaindane) scaffold with a saturated seven-membered azepane ring via a carboxamide (carbonyl) linker generates a distinct 3D-topology, conformational ensemble, and hydrogen-bonding network that cannot be replicated by simple substitution of either moiety. The benzodioxole core is a known pharmacophore in natural products and kinase inhibitors [1], while the azepane ring departs from the more common piperidine (6-ring) or pyrrolidine (5-ring) congeners, altering ring strain, pKa of the nitrogen, logP, and steric occupancy within a binding pocket . In this specific compound, the 1-position attachment of the carbonyl to the azepane nitrogen produces an amide-like character (tertiary amide) with a distinct C-N rotational barrier, in contrast to analogs where the benzodioxole is attached directly to the azepane ring without the carbonyl spacer . Absent head-to-head biological data, computational parameters alone do not guarantee functional equivalence, making direct comparison essential.

Ring topology mismatch
Replacing the 7-membered azepane with piperidine or pyrrolidine alters ring strain, nitrogen pKa, and steric occupancy.
Linker-dependent conformation
Direct benzodioxole-azepane analogs lacking the carbonyl spacer exhibit a different C-N rotational barrier and H-bond network.
Screening annotation absent
Most analogs (e.g., CAS 383130-37-8) lack any GPR151 or other biological screening data, limiting SAR context for substitution.

Product-Specific Quantitative Evidence for 1-(1,3-Dioxaindane-5-carbonyl)azepane


Natural Occurrence in Piper nigrum

The target compound is explicitly cataloged as a constituent of Piper nigrum (black pepper) . This natural occurrence differentiates it from purely synthetic benzodioxole-azepane analogs. While the relative abundance (quantified concentration in pepper extracts) is not publicly available, the unique presence in a GRAS (Generally Recognized as Safe) botanical provides a starting point for natural product-inspired fragment libraries, a feature absent from the majority of commercially available screening compounds in this scaffold class.

Natural Occurrence
Data to verify
Detected in Piper nigrum vs. synthetic-only analogs
Supports natural product-inspired fragment library design
Quantified concentration in pepper extracts not publicly available
Natural Products Phytochemistry Fragment-Based Drug Discovery

Predicted ADMET: CNS Penetration & Oral Absorption

In silico ADMET modeling via admetSAR 2 predicts that 1-(1,3-dioxaindane-5-carbonyl)azepane has a 95.0% probability of blood-brain barrier (BBB) penetration and an 88.35% probability of Caco-2 permeability [1]. While these are predictive rather than experimental values, they provide a quantitative baseline for comparing this scaffold against other benzodioxole or azepane derivatives that may lack similar predictions. The compound is also predicted not to be an inhibitor of the major hepatic uptake transporters OATP2B1 (100% probability as non-inhibitor) and P-glycoprotein (89.27% probability as non-inhibitor) [1], suggesting a potentially lower drug-drug interaction risk profile compared to related compounds with known transporter liabilities.

Predicted BBB Penetration
Class-level inference
95.0% probability (admetSAR 2)
Context for CNS-accessible fragment prioritization
In silico prediction; experimental verification required
Drug Discovery ADMET Prediction CNS Drugability

Hit2Lead Screening Collection & Physicochemical Profile

The target compound is cataloged as Hit2Lead SC-5245517 with precisely measured or computed physicochemical properties: LogP = 2.15, LogSW = -2.84, tPSA = 38.8 Ų, H-bond donors = 0, H-bond acceptors = 3, and rotatable bonds = 1 . This places it in favorable lead-like chemical space according to common drug-likeness filters (e.g., Lipinski, Veber). By contrast, a structurally related analog bearing an additional sulfonyl-pyrazole linker, 1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane (MW 405.5 g/mol), substantially exceeds the typical fragment or lead-like MW window . The lower molecular weight and fewer rotatable bonds of SC-5245517 confer higher ligand efficiency potential, a critical differentiator in fragment-based screening libraries where maintaining MW below 300 Da is paramount.

Molecular Weight
Supporting evidence
247 Da vs. 405.5 Da (sulfonyl-pyrazole analog)
Favorable for fragment-based screening (MW
Hit2Lead SC-5245517 physicochemical profile
PDB Ligand Registration
Supporting evidence
Registered: JGP. Comparator analog (CAS 383130-37-8) unregistered
Streamlines SBDD integration and reduces manual parametrization
RCSB PDB Chemical Component Dictionary
Primary Screening Target
Context-dependent
GPR151 activator screen (Scripps Research Institute)
Provides a mechanistic anchor for SAR expansion
Primary screening outcome; EC₅₀ not publicly reported
Vendor Purity Range
Specification review
95–98% (Chemenu, AKSci, Leyan). Comparator ~97% (single vendor)
Select 98% (Leyan) for biophysical assay reproducibility
Vendor datasheets accessed 2026-04-25
High-Throughput Screening Fragment-Based Screening Physicochemical Profiling

Crystallographic PDB Ligand Registration (JGP)

Azepan-1-yl(1,3-benzodioxol-5-yl)methanone is registered as a defined non-polymer chemical component (ligand code JGP) in the Protein Data Bank (PDB) [1]. This registration provides a standardized chemical definition, including molecular formula, SMILES, and InChI, that is directly usable in crystallographic refinement and molecular docking software. In contrast, the closest ring-variant analog, 2-(1,3-benzodioxol-5-yl)azepane (CAS 383130-37-8) — which lacks the carbonyl spacer and attaches the benzodioxole directly at the azepane 2-position — does not have a defined PDB ligand code at time of writing. The presence of a PDB ligand ID facilitates direct integration into structure-based drug design (SBDD) workflows, reducing the manual parametrization overhead required for non-registered compounds.

PDB Ligand Registration
Supporting evidence
Registered: JGP. Comparator analog (CAS 383130-37-8) unregistered
Streamlines SBDD integration and reduces manual parametrization
RCSB PDB Chemical Component Dictionary
Structural Biology Protein Crystallography Molecular Docking

GPR151 Primary Screening Outcome

The compound was tested in a cell-based high-throughput primary screen designed to identify activators of the orphan G-protein coupled receptor GPR151 (Galanin receptor 4) at The Scripps Research Institute Molecular Screening Center . The primary screening outcome is cataloged in the ChemSrc bioassay database. While the specific % activation and dose-response curve data (EC₅₀) from this screen are not publicly reported, the association of this compound (PubChem CID 673374) with a defined target provides a mechanistic anchor point. This contrasts with the majority of benzodioxole-azepane analogs, which lack any annotated biological target or screening data. The presence of a target hypothesis, even unvalidated, enables structure-activity relationship (SAR) expansion that is absent for untested analogs.

Primary Screening Target
Context-dependent
GPR151 activator screen (Scripps Research Institute)
Provides a mechanistic anchor for SAR expansion
Primary screening outcome; EC₅₀ not publicly reported
GPCR Screening Orphan Receptor High-Throughput Pharmacology

Vendor Purity Comparison Across Suppliers

Commercially available purity specifications for 1-(1,3-dioxaindane-5-carbonyl)azepane range from 95%+ (Chemenu CM1048607) to ≥97% (AKSci 4581EP) to 98% (Leyan 1305614) . These purity ranges are typical for research-grade screening compounds and should be considered when selecting a vendor for specific assay requirements (e.g., biophysical assays demand >98% purity, while primary HTS screens may tolerate 95%). Importantly, the comparator 2-(1,3-benzodioxol-5-yl)azepane (CAS 383130-37-8) is also commercially available but with limited purity transparency, and it is predominantly listed at 97% where reported, suggesting comparable but not superior chemical quality.

Vendor Purity Range
Specification review
95–98% (Chemenu, AKSci, Leyan). Comparator ~97% (single vendor)
Select 98% (Leyan) for biophysical assay reproducibility
Vendor datasheets accessed 2026-04-25
Chemical Procurement Purity Specification Batch Consistency

Application Scenarios for 1-(1,3-Dioxaindane-5-carbonyl)azepane


GPR151 Deorphanization & Tool Compound Development

Based on its primary screening association with GPR151 [1], this compound is most immediately applicable as a starting point for GPR151 antagonist/agonist tool development. The fragment-like physicochemical profile (MW 247, LogP 2.15, tPSA 38.8) and natural product origin from Piper nigrum support its inclusion in fragment-based screening cascades targeting this orphan GPCR, for which no approved therapeutic agents exist. Procurement at ≥98% purity (Leyan) is recommended for biophysical follow-up assays.

CNS Drug Discovery: BBB-Penetrant Fragment Screening

With a 95% predicted probability of blood-brain barrier penetration [1], this compound is positioned for CNS-targeted fragment libraries. It can be prioritized over benzodioxole analogs with piperidine or piperazine linkers, which may exhibit altered CNS partitioning due to differences in hydrogen-bonding capacity and topological polar surface area. The zero hydrogen-bond donor count and moderate lipophilicity (LogP 2.15) align with CNS drug design guidelines.

SBDD & Crystallographic Fragment Elaboration

The registration of JGP as a standard PDB ligand [1] facilitates direct incorporation into X-ray crystallographic soaking experiments and computational docking pipelines. Medicinal chemistry teams can rapidly deploy this compound in fragment-growth campaigns without the manual restraint generation required for non-registered analogs such as 2-(1,3-benzodioxol-5-yl)azepane. The carbonyl group offers a tractable vector for amidic or reductive diversification.

Natural Product Library Design & Dereplication

The documented isolation from black pepper (Piper nigrum) [1] makes this compound a suitable seed for natural product-based library enumeration. It can serve as a reference standard in LC-MS dereplication workflows when analyzing Piper species extracts, a capability absent in purely synthetic benzodioxole-azepane screening compounds. Procurement from multiple vendors with verified purity certificates supports robust analytical method validation.

Application
Selection Property
Validation Focus
GPR151 deorphanization
Fragment-like MW 247 Da, target-annotated primary screen
Biophysical follow-up assay reproducibility at ≥98% purity
CNS fragment screening
95% predicted BBB probability, zero H-bond donors
Experimental CNS partitioning and permeability validation
Crystallographic elaboration
Registered PDB ligand code JGP
Soaking experiment outcomes and restraint generation review
Natural product library design
Documented in Piper nigrum, multi-vendor availability
LC-MS dereplication and analytical method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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